N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
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Overview
Description
N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a complex organic compound with a unique structure. This compound is characterized by multiple functional groups, including hydroxyethyl, hexaoxo, and dimethyltetradecanamide moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide typically involves multi-step organic synthesis. The process may include:
- Formation of the hexazatricyclo structure through cyclization reactions.
- Introduction of the hydroxyethyl group via selective hydroxylation.
- Attachment of the dimethyltetradecanamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure liquid chromatography (HPLC) for purification.
- Catalytic processes to enhance reaction efficiency.
- Use of automated synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hexaoxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the amide or hydroxyethyl sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield corresponding aldehydes or ketones.
Scientific Research Applications
N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[2230
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or activation.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide analogs: Compounds with similar structures but different functional groups.
Other hexazatricyclo compounds: Compounds with the same core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C39H67N7O8 |
---|---|
Molecular Weight |
762.0 g/mol |
IUPAC Name |
N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C39H67N7O8/c1-5-26(2)23-27(3)15-10-8-6-7-9-11-19-32(48)43-29-16-12-20-40-37(52)30-17-13-21-45(30)34(50)25-41-33(49)24-42-38(53)31-18-14-22-46(31)39(54)35(28(4)47)44-36(29)51/h26-31,35,47H,5-25H2,1-4H3,(H,40,52)(H,41,49)(H,42,53)(H,43,48)(H,44,51)/t26?,27?,28-,29+,30+,31+,35+/m1/s1 |
InChI Key |
GEVMNTNTRNXCIJ-ITUYXABCSA-N |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1CCCNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC1=O)[C@@H](C)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CCCNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(NC1=O)C(C)O |
Origin of Product |
United States |
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